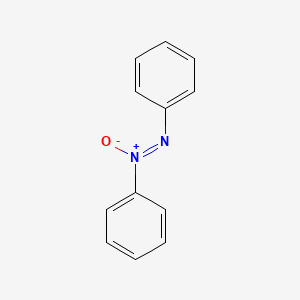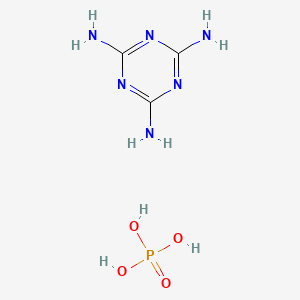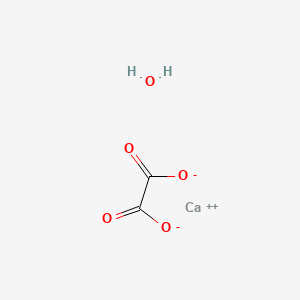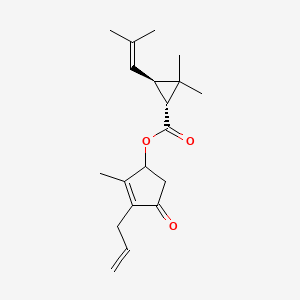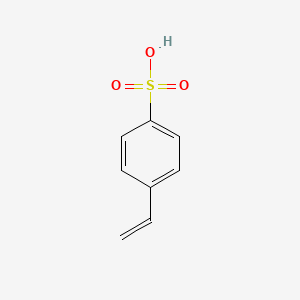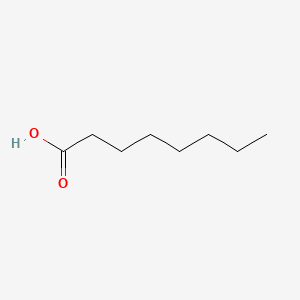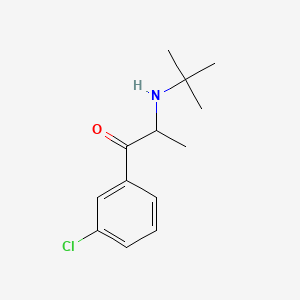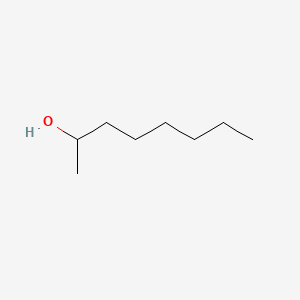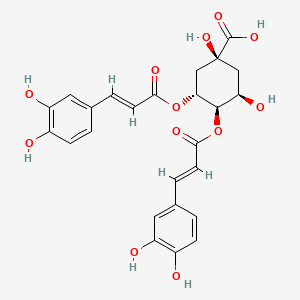
3,4-二咖啡酰奎尼酸
描述
3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol with diverse biological activities . It has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties . It inhibits acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner .
Synthesis Analysis
3,4-Dicaffeoylquinic acid can be extracted from plants that contain this compound, then purified and crystallized . The transcription factor AtMYB11 regulates flavonoid and caffeoylquinic acid biosynthesis in tomato and tobacco plants .Molecular Structure Analysis
The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O12 . It has a formal name of (1S,3R,4R,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,5-dihydroxy-cyclohexanecarboxylic acid . The structure of the complex formed between caffeine and 3,4-Dicaffeoylquinic acid has been investigated by NMR spectroscopy combined with quantum chemical calculations .Chemical Reactions Analysis
3,4-Dicaffeoylquinic acid exhibits significant anti-hepatitis B activity . It reduces mutagenicity of Trp-P-1 against S. typhimurium . Major metabolic reactions include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction.Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dicaffeoylquinic acid is 516.45 . It has a density of 1±0.1 g/cm3 (Predicted), a melting point of >117°C (sub.), a boiling point of 810.8±65.0 °C (Predicted), and a flash point of 274.9°C .科学研究应用
Antioxidative Activity
3,4-Dicaffeoylquinic acid has been found to have strong antioxidative activity . It can scavenge 1,1-diphenyl-2-picrylhydrazyl radicals and inhibit cholesteryl ester hydroperoxide formation during rat blood plasma oxidation induced by copper ions .
Enzyme Inhibition
This compound has been shown to inhibit acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner . This could have implications for treating diseases like Alzheimer’s and diabetes.
Anti-inflammatory Properties
3,4-Dicaffeoylquinic acid possesses anti-inflammatory properties . This could potentially be used in the treatment of various inflammatory diseases.
Antibacterial and Antiviral Properties
This compound also has antibacterial and antiviral properties , which could be useful in the development of new drugs to combat bacterial and viral infections.
Anticancer Activity
3,4-Dicaffeoylquinic acid has been found to be cytotoxic to NCI-H23 lung adenocarcinoma cells . This suggests potential applications in cancer treatment.
Hepatoprotective Activities
The compound has hepatoprotective activities , which could be beneficial in the treatment of liver diseases.
Use in Metabolite Profiling
3,4-Dicaffeoylquinic acid has been used in metabolite profiling studies . This could help in understanding the metabolic pathways and mechanisms of various diseases.
Use as a Reference Standard
3,4-Dicaffeoylquinic acid has been used as a reference standard to quantify the caffeoylquinic acids of Artemisia frigida Willd. (Fringed sagewort) using high-performance liquid chromatography with diode array detection and electrospray ionization triple quadrupole mass spectrometric detection (HPLC-DAD-ESI-QQQ-MS) .
作用机制
Target of Action
3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, has been found to interact with several targets. It has been shown to inhibit AngII-induced rVSMC proliferation and migration . It also exhibits a robust binding affinity with amyloid-beta (Aβ) protein , a hallmark of Alzheimer’s disease pathology . Furthermore, it has been reported to have α-glucosidase inhibitory effects .
Mode of Action
3,4-DCQA interacts with its targets in various ways. It downregulates the Akt, JNK and part of the ERK1/2 pathways, which are involved in cell proliferation and migration . In the context of Alzheimer’s disease, 3,4-DCQA disrupts Aβ self-aggregation by interacting with specific phenolic hydroxyl and amino acid residues . As an α-glucosidase inhibitor, it interferes with the breakdown and absorption of carbohydrates in the small intestine .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates the Akt, JNK and ERK1/2 pathways , which play crucial roles in cell proliferation and migration . It also disrupts the self-aggregation of Aβ, a process that is central to the pathogenesis of Alzheimer’s disease .
Result of Action
The interaction of 3,4-DCQA with its targets leads to several molecular and cellular effects. It inhibits cell proliferation and migration, potentially through its antioxidant properties . It also disrupts the aggregation of Aβ, which could have implications for the treatment of Alzheimer’s disease . Moreover, it exerts apoptosis-mediated cytotoxicity .
安全和危害
属性
IUPAC Name |
(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-PSEXTPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,5-Dicaffeoylquinic acid | |
CAS RN |
14534-61-3, 89886-31-7 | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dicaffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-DICAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 238 °C | |
| Record name | 3,4-Di-O-caffeoylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-dicaffeoylquinic acid exert its anti-inflammatory effects?
A1: [, ] Research indicates that 3,4-dicaffeoylquinic acid inhibits the activation of two key inflammatory pathways:
* Nuclear factor-κB (NF-κB) pathway: 3,4-diCQA suppresses the translocation of the NF-κB p65 subunit to the nucleus, hindering the expression of pro-inflammatory mediators. [, ] * Mitogen-activated protein kinase (MAPK) pathway: 3,4-diCQA reduces the phosphorylation of MAPKs, further dampening the inflammatory response. []
Q2: What are the downstream effects of 3,4-dicaffeoylquinic acid's interaction with human neutrophil elastase (HNE)?
A2: [] 3,4-Dicaffeoylquinic acid exhibits a mixed-type noncompetitive inhibition of HNE, effectively reducing its activity. This inhibition may play a role in the compound's anti-inflammatory and potentially therapeutic effects.
Q3: How does 3,4-dicaffeoylquinic acid impact the progression of osteoarthritis?
A3: [] 3,4-Dicaffeoylquinic acid demonstrates chondroprotective effects, mitigating the degradation of cartilage often observed in osteoarthritis. This protective effect is linked to its anti-inflammatory action, primarily through the inhibition of IL-1β-induced expression of inflammatory mediators and cartilage-degrading enzymes like MMP-3 and MMP-13.
Q4: Can 3,4-dicaffeoylquinic acid influence insulin-degrading enzyme (IDE) activity?
A4: [] Studies suggest that 3,4-dicaffeoylquinic acid may increase IDE expression. This increased IDE activity could contribute to the prevention of amyloid β (Aβ) accumulation, a hallmark of Alzheimer's disease.
Q5: What role does 3,4-dicaffeoylquinic acid play in combating the influenza A virus?
A5: [] 3,4-Dicaffeoylquinic acid exhibits antiviral activity against influenza A virus, potentially by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This increase in TRAIL can promote the clearance of virus-infected cells, offering a novel approach to managing influenza infection.
Q6: What is the molecular formula and weight of 3,4-dicaffeoylquinic acid?
A6: The molecular formula of 3,4-dicaffeoylquinic acid is C25H24O12, and its molecular weight is 516.44 g/mol.
Q7: Have any computational studies been conducted on 3,4-dicaffeoylquinic acid and what insights have they provided?
A7: [, ] Yes, molecular modeling studies have investigated the binding mechanisms of 3,4-dicaffeoylquinic acid with targets like ovalbumin and HIV-1 integrase. These studies highlighted the significant role of van der Waals forces and hydrogen bonding in stabilizing the interactions between 3,4-diCQA and these targets.
Q8: What is known about the pharmacokinetic profile of 3,4-dicaffeoylquinic acid?
A8: [] A study utilizing liquid chromatography-mass spectrometry successfully quantified 3,4-dicaffeoylquinic acid in rat plasma after intravenous administration of Mailuoning injection, demonstrating the applicability of this method for pharmacokinetic investigations of the compound.
Q9: What in vitro and in vivo models have been used to study the efficacy of 3,4-dicaffeoylquinic acid?
A9: Various models have been employed to investigate the biological activities of 3,4-dicaffeoylquinic acid, including: * In vitro: * RAW264.7 cells to assess anti-inflammatory properties [] * Primary rat chondrocytes to evaluate chondroprotective effects in osteoarthritis [] * Human rhabdomyosarcoma (RD) cells to study antiviral activity against EV-A71 [] * In vivo: * Carrageenan-induced inflammation model in rats [] * Destabilization of the medial meniscus (DMM)-surgery-induced OA rat model [] * High-fat diet-induced cognitive dysfunction in mice [] * Various hepatotoxicity models in rats (CCl4, D-galactosamine, alpha-naphthylisothiocyanate, DL-ethionine) [] * Influenza A virus infection model in mice []
Q10: What is known about the safety profile of 3,4-dicaffeoylquinic acid?
A10: [, ] While 3,4-dicaffeoylquinic acid generally exhibits a favorable safety profile in preclinical studies, further research is necessary to fully elucidate its potential toxicity and long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



